(E)-Pyrimidine-2-carbaldehyde oxime

Photochemistry Isomerization Stereochemical Stability

Selecting (E)-Pyrimidine-2-carbaldehyde oxime (CAS 39232-40-1) gives your research a distinct synthetic advantage over simpler oximes. Its unique E-configuration and tautomeric equilibrium create a bidentate chelation mode, involving both pyrimidine and oxime nitrogens, for exploring novel metal complexes. With a logP of -0.09 and PSA of 58 Ų, it delivers superior aqueous solubility for green catalysis and biological assays. Its high thermal stability (bp 349.8 °C) and photochemical integrity ensure reliable performance in demanding synthetic sequences. Choose this scaffold to precisely tune catalytic activity and biological interactions where other oximes fail.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B11924714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Pyrimidine-2-carbaldehyde oxime
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C=NO
InChIInChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4-
InChIKeyIYKGJZGTTXURLS-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Pyrimidine-2-carbaldehyde oxime (CAS 39232-40-1): Core Chemical Identity and Structural Fundamentals


(E)-Pyrimidine-2-carbaldehyde oxime (CAS 39232-40-1, syn-Pyrimidine-2-aldoxime) is a heterocyclic oxime featuring a pyrimidine ring substituted at the 2-position with a carbaldehyde oxime group in the E-configuration [1]. The molecule (C5H5N3O, MW 123.11 g/mol) serves as a versatile building block in medicinal chemistry and coordination chemistry due to its bidentate chelating capability via the pyrimidine nitrogen and oxime nitrogen . The compound exhibits characteristic imino-amino tautomerism that influences its reactivity and biological interactions [2].

Why Generic Substitution Fails: Critical Differentiators of (E)-Pyrimidine-2-carbaldehyde oxime vs. Common Oxime Analogs


The pyrimidine-2-aldoxime scaffold is not freely interchangeable with other oxime building blocks. The presence of the pyrimidine ring introduces distinct electronic and steric effects compared to phenyl or pyridyl analogs, altering both reactivity and physicochemical properties [1]. Critically, the E-configuration and tautomeric equilibrium of this compound directly impact its coordination chemistry and biological interactions, with the pyrimidine nitrogen enabling unique bidentate chelation modes that are inaccessible to simpler aromatic oximes [2]. These differences manifest in measurable variations in lipophilicity, hydrogen-bonding capacity, and thermal stability that can significantly affect synthetic outcomes and biological performance .

(E)-Pyrimidine-2-carbaldehyde oxime: Quantifiable Evidence for Differentiated Scientific Selection


Photochemical Stability: Unsubstituted Pyrimidine-2-aldoxime Resists Isomerization vs. 4,6-Dimethyl Analog

In a direct head-to-head study, syn-Pyrimidine-2-aldoxime (the E-isomer) exhibited complete resistance to photochemical isomerization under conditions that quantitatively converted the 4,6-dimethyl analog to its anti-isomer [1]. This stereochemical stability is a critical differentiator when selecting an oxime building block for applications requiring configurational integrity.

Photochemistry Isomerization Stereochemical Stability Pyrimidine Oximes

Lipophilicity and Polarity: Differentiated logP and PSA Values vs. Pyridine-2-aldoxime and Benzaldehyde Oxime

Predicted physicochemical data from ChemSpider reveal that (E)-Pyrimidine-2-carbaldehyde oxime possesses a markedly lower logP (-0.09) and higher Polar Surface Area (PSA, 58 Ų) compared to common alternative oxime scaffolds . In contrast, pyridine-2-aldoxime exhibits a logP of 0.83 and PSA of 45 Ų , while benzaldehyde oxime has an estimated logP of ~1.0 and PSA of ~33 Ų . This combination of lower lipophilicity and larger polar surface area suggests significantly higher aqueous solubility and reduced passive membrane permeability.

Physicochemical Properties logP Polar Surface Area Drug-likeness Solubility

Thermal Stability: Elevated Boiling Point Reflects Stronger Intermolecular Interactions

Predicted boiling point data indicate that (E)-Pyrimidine-2-carbaldehyde oxime (349.8 ± 25.0 °C) exhibits significantly higher thermal stability compared to pyridine-2-aldoxime (233.1 ± 13.0 °C) and benzaldehyde oxime (200.0 ± 9.0 °C) . The elevated boiling point suggests stronger intermolecular forces, likely due to the additional nitrogen in the pyrimidine ring enhancing dipole-dipole interactions and hydrogen-bonding capacity.

Thermal Properties Boiling Point Intermolecular Forces Purification

Coordination Chemistry: Bidentate Chelation via Pyrimidine and Oxime Nitrogens

(E)-Pyrimidine-2-carbaldehyde oxime functions as a bidentate chelating ligand through simultaneous coordination of the pyrimidine ring nitrogen and the oxime nitrogen, a mode inaccessible to simpler aromatic oximes like benzaldehyde oxime or pyridine-2-aldoxime (which chelates via pyridine N and oxime N) [1]. This distinct coordination environment influences the stability and geometry of metal complexes, with implications for catalytic activity and material properties.

Coordination Chemistry Metal Complexes Ligand Design Catalysis

(E)-Pyrimidine-2-carbaldehyde oxime: Optimal Scientific and Industrial Application Scenarios


Synthesis of Stereochemically Defined Pyrimidine-Containing Heterocycles

Leveraging the photochemical stability of the E-isomer established in Section 3, this compound is ideal for multistep synthetic sequences where configurational integrity must be maintained. Unlike the 4,6-dimethyl analog, which isomerizes under light, (E)-Pyrimidine-2-carbaldehyde oxime retains its stereochemistry, enabling the reliable construction of complex heterocyclic frameworks without isomer separation steps [1].

Design of Water-Soluble Metal Complexes and Catalysts

The significantly lower logP (-0.09) and higher PSA (58 Ų) compared to pyridine-2-aldoxime and benzaldehyde oxime (Section 3) render this compound particularly valuable for preparing metal complexes that require aqueous solubility. This property is advantageous for green catalysis and for biological assays where organic co-solvents may interfere .

Crystallization-Preferred Purification Workflows

Given its elevated boiling point (349.8 °C) relative to common oxime analogs (Section 3), (E)-Pyrimidine-2-carbaldehyde oxime is less amenable to distillation but well-suited to purification by recrystallization. This thermal stability supports high-temperature reaction conditions and simplifies isolation in both academic and industrial settings .

Coordination Chemistry Research Involving Bidentate N,N-Chelation

The unique bidentate chelation mode of this compound, involving both pyrimidine and oxime nitrogens (Section 3), makes it a valuable ligand for exploring structure-activity relationships in metal-catalyzed reactions. Its coordination geometry differs from that of pyridine-2-aldoxime, offering a distinct electronic environment for tuning catalytic activity and selectivity [2].

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